"1-Bromo-2-nitrobenzene-d4 chemical properties"
"1-Bromo-2-nitrobenzene-d4 chemical properties"
An In-Depth Technical Guide to 1-Bromo-2-nitrobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Bromo-2-nitrobenzene-d4 (CAS No: 1020720-09-5), a deuterated aromatic compound of significant utility in modern chemical and pharmaceutical research.[1][2] We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its primary application as a high-fidelity internal standard for mass spectrometry-based quantitative analysis. Furthermore, this document details essential protocols for its analytical characterization and discusses critical safety and handling procedures. The insights provided herein are curated to support professionals in drug metabolism, pharmacokinetics, and synthetic chemistry in leveraging this stable isotope-labeled compound to its fullest potential.
Introduction: The Significance of Deuterated Internal Standards
In the landscape of quantitative analysis, particularly within the pharmaceutical industry, the pursuit of accuracy and precision is paramount. Stable Isotope-Labeled (SIL) compounds, where one or more atoms are replaced by a heavier isotope (e.g., deuterium for hydrogen), represent the gold standard for internal standards in mass spectrometry. The rationale is elegantly simple: a deuterated compound is chemically almost identical to its non-labeled counterpart, or analyte. This results in nearly identical behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.
1-Bromo-2-nitrobenzene-d4 is the deuterated analogue of 1-Bromo-2-nitrobenzene.[3] Its utility stems from this principle, providing a robust tool to correct for sample loss during extraction and to mitigate the notorious "matrix effects" that can plague bioanalytical assays. By introducing a known quantity of the deuterated standard into a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with exceptional accuracy, irrespective of variations in sample handling or instrument response.
Physicochemical Properties
The foundational properties of 1-Bromo-2-nitrobenzene-d4 are critical for its effective use and handling. These characteristics, compiled from authoritative sources, are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-Bromo-2-nitrobenzene-d4 | |
| Synonyms | 2-Bromonitrobenzene-d4, o-Bromonitrobenzene-d4 | [1][2][3] |
| CAS Number | 1020720-09-5 | [1][3] |
| Molecular Formula | C₆D₄BrNO₂ | [1][3] |
| Molecular Weight | 206.03 g/mol | [4] |
| Appearance | Solid, often light yellow | [3][5] |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | 261 °C (for non-deuterated) | [3][5] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% | |
| Flash Point | 112 °C (233.6 °F) | |
| InChI Key | ORPVVAKYSXQCJI-RHQRLBAQSA-N |
Synthesis and Isotopic Labeling
The synthesis of 1-Bromo-2-nitrobenzene-d4 is typically achieved through the electrophilic nitration of a deuterated precursor. The non-deuterated analogue's synthesis involves the nitration of bromobenzene, a classic example of an electrophilic aromatic substitution reaction where the bromine atom acts as an ortho-para directing group.[6] A similar logic applies to the synthesis of the deuterated version, starting with a deuterated bromobenzene.
Causality of Experimental Design
The choice of a strong acid mixture, such as nitric acid and sulfuric acid, is crucial for generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[6] Temperature control is a critical parameter; the reaction is exothermic, and excessive heat can lead to the formation of dinitrated byproducts.[6] The purification method, typically recrystallization, leverages the solubility differences between the desired ortho-isomer and the para-isomer byproduct to achieve high purity.[6]
Alternatively, modern methods involving hydrogen-isotope exchange (HIE) catalyzed by transition metals like silver offer a direct route to deuterate nitroaromatic compounds, providing high levels of deuterium incorporation at specific positions.[7]
Illustrative Synthetic Workflow
Caption: Synthetic workflow for 1-Bromo-2-nitrobenzene-d4.
Step-by-Step Synthetic Protocol (Conceptual)
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Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid while stirring. Maintain a low temperature.
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Reaction: To a separate, cooled reaction vessel containing Bromobenzene-d5, add the prepared nitrating mixture dropwise. The temperature should be carefully controlled to remain below ambient temperature to favor mono-nitration and control the isomer ratio.
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Quenching: After the reaction is complete (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice. This precipitates the crude product.
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Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove residual acids.
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Purification: The crude solid, a mixture of ortho and para isomers, is purified by recrystallization from a suitable solvent like ethanol. The less soluble para isomer crystallizes out first upon cooling, while the desired ortho product remains in the mother liquor. Evaporation of the solvent from the filtrate yields the 1-bromo-2-nitrobenzene-d4, which may require further purification.[6]
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Drying and Characterization: The purified product is dried under vacuum. Its identity, chemical purity, and isotopic enrichment are confirmed using NMR and MS analysis.
Applications in Quantitative Analysis
The primary and most critical application of 1-Bromo-2-nitrobenzene-d4 is as an internal standard for the quantification of its non-labeled analogue or structurally similar compounds using isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[][9][10]
Mechanism of Action as an Internal Standard
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Spiking: A precise, known amount of 1-Bromo-2-nitrobenzene-d4 is added ("spiked") into every sample, calibrator, and quality control sample at the very beginning of the analytical workflow.
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Co-Processing: The deuterated standard undergoes every subsequent step—extraction, cleanup, concentration, and injection—alongside the analyte. Because their physicochemical properties are nearly identical, any loss of the analyte during this process is mirrored by a proportional loss of the internal standard.
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Co-Elution: In chromatography, the deuterated standard co-elutes with the analyte, appearing at the same retention time. This ensures that any temporal variations in the mass spectrometer's sensitivity (ion suppression or enhancement) affect both molecules equally.
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Mass-Based Detection: The mass spectrometer detects both the analyte (e.g., M) and the internal standard (M+4) simultaneously.
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Ratio-Based Quantification: A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The concentration of the analyte in unknown samples is then calculated from their measured peak area ratio using this curve. This ratiometric approach effectively cancels out variability, leading to highly accurate and precise results.
Workflow for LC-MS Quantification using a SIL Internal Standard
Caption: LC-MS quantification workflow using a SIL internal standard.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and isotopic distribution of 1-Bromo-2-nitrobenzene-d4 is non-negotiable for its use as a quantitative standard. A combination of spectroscopic and chromatographic techniques is employed for this self-validating system.
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Mass Spectrometry (MS): This is the definitive technique to confirm the mass and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z corresponding to the deuterated compound (e.g., 205/207 for C₆D₄⁷⁹Br¹⁶O₂ / C₆D₄⁸¹Br¹⁶O₂), which is 4 mass units higher than the non-deuterated analogue (m/z 201/203).[11][12] The relative intensities of the M, M+1, M+2, etc., peaks are used to calculate the deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This spectrum is used to confirm the absence of hydrogen atoms on the aromatic ring. The characteristic signals for the aromatic protons seen in the non-deuterated compound (typically between 7.4 and 7.8 ppm) should be absent or significantly diminished, confirming high levels of deuteration.[13]
-
¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.
-
-
Chromatography (GC/HPLC): A chromatographic method is used to determine the chemical purity of the compound, ensuring that it is free from synthetic precursors, isomers, or other contaminants.
Illustrative QC Protocol
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Purity Assessment: Dissolve a sample in a suitable solvent (e.g., acetone) and analyze by GC-FID or HPLC-UV. Calculate purity based on the peak area percentage of the main component.
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Identity Confirmation by MS: Analyze the sample via GC-MS or direct infusion ESI-MS. Confirm the molecular ion cluster corresponds to the M+4 mass of the deuterated compound.
-
Isotopic Enrichment Verification by NMR: Prepare a concentrated sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Integrate any residual proton signals against a known internal standard to confirm that the isotopic purity meets specifications (e.g., >98 atom % D).
Safety and Handling
1-Bromo-2-nitrobenzene-d4, like its non-deuterated counterpart, is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[3][5][14] It is also known to cause skin and serious eye irritation.[3][5][14]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][14] Avoid contact with skin, eyes, and clothing.[14]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14] Keep away from strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
1-Bromo-2-nitrobenzene-d4 is a highly valuable tool for the modern analytical and medicinal chemist. Its role as a stable isotope-labeled internal standard enables researchers to achieve the highest levels of accuracy and precision in quantitative mass spectrometry, a capability that is fundamental to drug discovery and development. A thorough understanding of its properties, synthesis, and proper application, as detailed in this guide, is essential for harnessing its full potential in generating reliable and reproducible scientific data.
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